molecular formula C8H18N2O B13273690 N-(2-aminoethyl)-2-methylpentanamide

N-(2-aminoethyl)-2-methylpentanamide

Cat. No.: B13273690
M. Wt: 158.24 g/mol
InChI Key: ZRLJSEFCLATEBN-UHFFFAOYSA-N
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Description

N-(2-aminoethyl)-2-methylpentanamide is an organic compound that belongs to the class of amides It is characterized by the presence of an amide functional group (-CONH2) attached to a 2-methylpentane backbone with an aminoethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-aminoethyl)-2-methylpentanamide typically involves the reaction of 2-methylpentanoyl chloride with ethylenediamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

    Preparation of 2-methylpentanoyl chloride: 2-methylpentanoic acid is treated with thionyl chloride (SOCl2) to form 2-methylpentanoyl chloride.

    Formation of this compound: The 2-methylpentanoyl chloride is then reacted with ethylenediamine in the presence of a base such as triethylamine to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(2-aminoethyl)-2-methylpentanamide can undergo various chemical reactions, including:

    Oxidation: The aminoethyl group can be oxidized to form corresponding imines or nitriles.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted amides or amines.

Scientific Research Applications

N-(2-aminoethyl)-2-methylpentanamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-aminoethyl)-2-methylpentanamide involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially modulating their activity. The amide group can also participate in hydrogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(2-aminoethyl)-3-aminopropyltrimethoxysilane: Similar in having an aminoethyl group but differs in its silane backbone.

    N-(2-aminoethyl)piperazine: Contains an aminoethyl group but has a piperazine ring structure.

    N-(2-aminoethyl)morpholine: Features an aminoethyl group with a morpholine ring.

Uniqueness

N-(2-aminoethyl)-2-methylpentanamide is unique due to its specific combination of a 2-methylpentane backbone and an aminoethyl substituent. This structural arrangement imparts distinct chemical and physical properties, making it valuable for targeted applications in research and industry.

Properties

Molecular Formula

C8H18N2O

Molecular Weight

158.24 g/mol

IUPAC Name

N-(2-aminoethyl)-2-methylpentanamide

InChI

InChI=1S/C8H18N2O/c1-3-4-7(2)8(11)10-6-5-9/h7H,3-6,9H2,1-2H3,(H,10,11)

InChI Key

ZRLJSEFCLATEBN-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)C(=O)NCCN

Origin of Product

United States

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